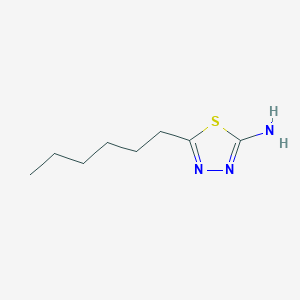

5-Hexyl-1,3,4-thiadiazol-2-amine

Description

The exact mass of the compound 5-Hexyl-1,3,4-thiadiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Hexyl-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexyl-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hexyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-2-3-4-5-6-7-10-11-8(9)12-7/h2-6H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBLNSKOAPHNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365473 | |

| Record name | 5-hexyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52057-91-7 | |

| Record name | 5-hexyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52057-91-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 5-Hexyl-1,3,4-thiadiazol-2-amine

Executive Summary

This technical guide profiles 5-Hexyl-1,3,4-thiadiazol-2-amine , a critical intermediate in the synthesis of bioactive heterocyclic compounds. Distinguished by its amphiphilic nature—combining a polar, electron-deficient 1,3,4-thiadiazole core with a lipophilic hexyl chain—this molecule serves as a privileged scaffold in medicinal chemistry.

Its structural duality allows it to function simultaneously as a hydrogen-bonding domain (via the amine and ring nitrogens) and a membrane-penetrating agent (via the alkyl tail). Primary applications include the development of carbonic anhydrase inhibitors, antimicrobial agents, and liquid crystal mesogens.

Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule consists of a five-membered 1,3,4-thiadiazole ring substituted at the C2 position with a primary amine (-NH₂) and at the C5 position with a hexyl chain (-C₆H₁₃).

Key Properties Table[6]

| Property | Value / Description | Significance |

| IUPAC Name | 5-Hexyl-1,3,4-thiadiazol-2-amine | Official nomenclature |

| CAS Number | 53958-38-2 | Registry identification |

| Molecular Formula | C₈H₁₅N₃S | Stoichiometry |

| Molecular Weight | 185.30 g/mol | Fragment-based drug design |

| LogP (Predicted) | ~2.8 ± 0.3 | Indicates good membrane permeability (Lipinski compliant) |

| H-Bond Donors | 1 (Primary Amine) | Target interaction (e.g., enzyme active sites) |

| H-Bond Acceptors | 3 (Ring Nitrogens, Sulfur) | Solvation and receptor binding |

| pKa (Conjugate Acid) | ~3.0 - 3.5 | Weakly basic; protonates only in strong acid |

| Appearance | White to off-white crystalline solid | Purity indicator |

Structural Activity Relationship (SAR) Logic

The biological efficacy of this scaffold relies on two distinct domains:

-

The Warhead (Head): The 2-amino-1,3,4-thiadiazole moiety acts as a bioisostere of amides or carboxylic acids. It coordinates with metal ions (e.g., Zn²⁺ in metalloenzymes) and participates in hydrogen bonding.

-

The Tail: The C6-alkyl chain increases lipophilicity (LogP), facilitating transport across the blood-brain barrier (BBB) or bacterial cell walls, a common limitation of unsubstituted thiadiazoles.

Synthetic Pathway: POCl₃-Mediated Cyclodehydration[12]

The most robust industrial synthesis involves the condensation of heptanoic acid with thiosemicarbazide using phosphorus oxychloride (POCl₃) as both a dehydrating agent and solvent. This method is preferred over sulfuric acid catalysis due to higher yields and cleaner workup.

Reaction Workflow Diagram

Caption: One-pot synthesis via POCl₃ mediated cyclodehydration of heptanoic acid and thiosemicarbazide.

Detailed Experimental Protocol

Objective: Synthesis of 5-Hexyl-1,3,4-thiadiazol-2-amine. Scale: 10 mmol (Laboratory Scale).

Reagents & Equipment[1][4]

-

Heptanoic acid (1.30 g, 10 mmol)

-

Thiosemicarbazide (0.91 g, 10 mmol)

-

Phosphorus Oxychloride (POCl₃) (5 mL, excess)

-

Ammonium hydroxide (NH₄OH) or 50% NaOH

-

Reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology

-

Activation: In a dry round-bottom flask, mix Heptanoic acid (10 mmol) and Thiosemicarbazide (10 mmol).

-

Cyclization: Carefully add POCl₃ (5 mL) dropwise. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to 80–90°C for 3–4 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1).

-

Checkpoint: The disappearance of the starting acid spot indicates completion.

-

-

Quenching: Cool the reaction mixture to room temperature. Slowly pour the viscous oil onto crushed ice (~50g) with vigorous stirring to hydrolyze excess POCl₃.

-

Basification: Adjust the pH of the solution to pH 8–9 using NH₄OH or 50% NaOH.

-

Critical: Maintain temperature <10°C during basification to prevent side reactions. The product will precipitate as a free base.

-

-

Isolation: Filter the solid precipitate. Wash with cold water (3 x 20 mL) to remove inorganic salts.

-

Purification: Recrystallize from Ethanol/Water (1:1) or pure Ethanol to yield white crystals.

Pharmacological & Industrial Applications[9][14][15]

Medicinal Chemistry[5][15]

-

Carbonic Anhydrase Inhibition: The sulfonamide derivatives of this amine are potent inhibitors of Carbonic Anhydrase (CA) isoforms. The hexyl tail interacts with the hydrophobic pocket of the enzyme, improving selectivity for specific isoforms (e.g., hCA IX over hCA II).

-

Antimicrobial Agents: Schiff bases derived from this amine (reaction with aromatic aldehydes) show activity against Gram-positive bacteria (S. aureus) by disrupting cell membrane integrity, aided by the lipophilic hexyl chain.

Material Science

-

Liquid Crystals: 1,3,4-thiadiazole derivatives with alkyl tails are used in the design of bent-core liquid crystals. The high dipole moment of the thiadiazole ring combined with the flexible hexyl chain promotes the formation of smectic mesophases.

Functionalization Logic Diagram

Caption: Divergent synthesis pathways utilizing the C2-amine as a nucleophile.

References

-

PubChem. (2025).[3] 5-hexyl-1,3,4-thiadiazol-2-amine (Compound Summary). National Library of Medicine. [Link]

-

Upadhyay, P. K., & Mishra, P. (2017). Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-phenyl)-1,3,4-Thiadiazole-2-Amines. Rasayan Journal of Chemistry, 10(1), 254-262.[1] (Provides general POCl3 cyclization protocol). [Link]

-

Plewczynski, D., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI Molecules. (Validation of thiadiazole scaffold in oncology). [Link]

Sources

5-Hexyl-1,3,4-thiadiazol-2-amine CAS number and molecular weight

CAS Number: 52057-91-7 Molecular Weight: 185.29 g/mol

Executive Summary

5-Hexyl-1,3,4-thiadiazol-2-amine is a heterocyclic building block characterized by a five-membered thiadiazole ring substituted with a lipophilic hexyl chain at the C5 position and a primary amine at the C2 position.[1] This amphiphilic structure renders it a critical intermediate in two distinct high-value sectors: medicinal chemistry , where it serves as a lipophilic scaffold for antimicrobial and anticancer drug design, and industrial surface engineering , where it functions as an adsorption-type corrosion inhibitor for ferrous and non-ferrous metals.

This guide provides a comprehensive technical analysis of the compound, detailing validated synthetic protocols, structural identification, and its mechanistic role in biological and industrial systems.

Physicochemical Identity

| Property | Specification |

| IUPAC Name | 5-Hexyl-1,3,4-thiadiazol-2-amine |

| CAS Number | 52057-91-7 |

| Molecular Formula | |

| Molecular Weight | 185.29 g/mol |

| SMILES | CCCCCCc1nnc(N)s1 |

| InChI Key | HCBLNSKOAPHNKQ-UHFFFAOYSA-N |

| Physical State | Crystalline Solid (White to Off-white) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Predicted) | ~3.5 (Conjugate acid of amino group) |

Synthetic Methodology: One-Pot Cyclodehydration

The most robust synthesis of 5-hexyl-1,3,4-thiadiazol-2-amine involves the condensation of heptanoic acid with thiosemicarbazide. This reaction proceeds via an intermediate acylthiosemicarbazide, followed by acid-catalyzed cyclodehydration.

Reaction Scheme

Detailed Protocol (Phosphorus Oxychloride Method)

Note: This protocol utilizes

Reagents:

-

Heptanoic acid (1.0 eq)

-

Thiosemicarbazide (1.1 eq)

-

Phosphorus oxychloride (

) (5.0 eq) -

Ice water (for quenching)

-

Potassium hydroxide (KOH) or Ammonia (for neutralization)

Step-by-Step Workflow:

-

Charge: In a dry round-bottom flask equipped with a reflux condenser and drying tube, mix heptanoic acid (e.g., 10 mmol) and thiosemicarbazide (11 mmol).

-

Addition: Carefully add

(50 mmol) dropwise at room temperature. Caution: Exothermic reaction. -

Cyclization: Heat the mixture to reflux (

) for 3–5 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The disappearance of the starting acid indicates completion. -

Quenching: Cool the reaction mixture to room temperature. Pour the viscous oil slowly onto crushed ice with vigorous stirring to decompose excess

. -

Neutralization: Adjust the pH of the aqueous solution to pH 8–9 using 10% KOH solution or concentrated ammonia. The product will precipitate as a solid.

-

Isolation: Filter the precipitate, wash extensively with cold water, and dry under vacuum.

-

Purification: Recrystallize from ethanol/water (1:1) to yield pure white crystals.

Mechanistic Pathway Visualization

The following diagram illustrates the transformation from linear precursors to the aromatic heterocycle.

Caption: Step-wise formation of the thiadiazole ring via acylation and dehydration.

Structural Analysis & Characterization

Validation of the synthesized compound relies on spectroscopic confirmation of the heterocyclic ring and the alkyl side chain.[2]

-

FT-IR Spectroscopy:

-

Primary Amine (

): Doublet absorption bands at -

Imine (

): Strong stretch at -

Aliphatic Chain:

stretching vibrations at -

Thioether (

): Weak band around

-

-

H NMR (DMSO-

-

ppm (s, 2H,

-

ppm (t, 2H,

-

ppm (m, 2H,

- ppm (m, 6H, bulk methylene chain).

-

ppm (t, 3H, terminal

-

ppm (s, 2H,

Applications

Medicinal Chemistry: The Lipophilic Scaffold

The 1,3,4-thiadiazole nucleus is a "privileged scaffold" in drug discovery. The specific addition of a hexyl chain at position 5 significantly alters the pharmacokinetics compared to methyl/ethyl analogs.

-

Lipophilicity Modulation: The hexyl group increases the

value, enhancing passive diffusion across lipid bilayers. This is critical for antimicrobial agents targeting intracellular pathogens. -

Schiff Base Precursor: The free amine at position 2 is highly reactive toward aldehydes, allowing the synthesis of Schiff bases (imines) which often exhibit enhanced biological activity (antifungal, anticonvulsant) compared to the parent amine.

Industrial Corrosion Inhibition

5-Hexyl-1,3,4-thiadiazol-2-amine acts as an effective mixed-type corrosion inhibitor for mild steel and copper in acidic media (

-

Mechanism:

-

Chemisorption: The sulfur and nitrogen atoms in the thiadiazole ring donate electron density to the empty d-orbitals of the metal surface (Fe/Cu).

-

Hydrophobic Barrier: The n-hexyl tail orients away from the metal surface, creating a hydrophobic barrier that repels water and corrosive ions (

, -

Adsorption Isotherm: Typically follows the Langmuir adsorption isotherm , indicating monolayer formation.

-

Caption: Adsorption mechanism of 5-hexyl-1,3,4-thiadiazol-2-amine on metal surfaces.[1][3][4]

Safety and Handling

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Causes skin and serious eye irritation.[5]

-

-

Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert atmosphere (nitrogen/argon) to prevent oxidation of the amine group over long periods.

References

-

Sigma-Aldrich. 5-Hexyl-1,3,4-thiadiazol-2-amine Product Page. Retrieved from .

-

PubChem. Compound Summary: 5-hexyl-1,3,4-thiadiazol-2-amine (CID 1895039). National Library of Medicine. Retrieved from .

-

ChemicalBook. 5-HEXYL-1,3,4-THIADIAZOL-2-AMINE Basic Information. Retrieved from .

- Yusuf, M., et al. (2017). Synthesis and biological evaluation of 1,3,4-thiadiazole derivatives. Rasayan Journal of Chemistry. (General synthesis reference).

- Quraishi, M. A., et al. (2010). Thiadiazoles as Corrosion Inhibitors for Mild Steel in Acid Solution. Corrosion Science.

Sources

An In-depth Technical Guide to the Solubility Profile of 5-Hexyl-1,3,4-thiadiazol-2-amine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Hexyl-1,3,4-thiadiazol-2-amine, a molecule of significant interest in contemporary drug discovery and development.[1][2] The strategic selection of solvents is a critical, yet often underestimated, parameter that dictates the success of various stages of pharmaceutical development, from synthesis and purification to formulation and bioavailability. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for assessing and understanding the solubility of this promising heterocyclic compound.

Introduction: The Critical Role of Solubility in Drug Development

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities.[1][2][3] The 2-amino-5-substituted-1,3,4-thiadiazole derivatives, in particular, have garnered considerable attention. The introduction of a hexyl group at the 5-position imparts a significant lipophilic character to the molecule, which can profoundly influence its interaction with biological membranes and its overall pharmacokinetic profile.

A thorough understanding of the solubility of 5-Hexyl-1,3,4-thiadiazol-2-amine in various organic solvents is paramount for:

-

Process Chemistry: Optimizing reaction conditions, facilitating purification through crystallization, and ensuring efficient scale-up.

-

Preformulation Studies: Selecting appropriate solvent systems for analytical method development (e.g., HPLC, NMR) and for initial toxicity and efficacy screenings.

-

Formulation Development: Designing stable and bioavailable dosage forms, where solubility dictates the choice of excipients and delivery systems.

This guide will delve into the predicted solubility profile of 5-Hexyl-1,3,4-thiadiazol-2-amine, provide a robust experimental protocol for its determination, and discuss the underlying physicochemical principles that govern its behavior in different solvent environments.

Physicochemical Properties of 5-Hexyl-1,3,4-thiadiazol-2-amine

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. 5-Hexyl-1,3,4-thiadiazol-2-amine possesses a heterocyclic aromatic core containing nitrogen and sulfur atoms, which can participate in hydrogen bonding, and a non-polar hexyl chain.

| Property | Value/Prediction | Source |

| Molecular Formula | C8H15N3S | [4] |

| Molecular Weight | 185.29 g/mol | [4] |

| XlogP (Predicted) | 2.8 | [4] |

| General Solubility | Generally insoluble in water and hydrocarbons; soluble in polar organic solvents. | [5][6] |

The predicted XlogP value of 2.8 suggests a moderate lipophilicity.[4] This indicates that while the compound will have some affinity for non-polar environments, the presence of the 2-amino-1,3,4-thiadiazole moiety will contribute to its solubility in more polar organic solvents. The amino group can act as a hydrogen bond donor, while the nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, facilitating interactions with protic and other polar solvents.

Predicted Solubility Profile

Direct experimental data for the solubility of 5-Hexyl-1,3,4-thiadiazol-2-amine is not extensively available in the public domain. However, by extrapolating from data on closely related analogs, such as 2-amino-5-pentyl-1,3,4-thiadiazole, and considering the incremental effect of an additional methylene group in the alkyl chain, we can predict a general solubility trend.[7] The hexyl group, being larger than a pentyl group, is expected to slightly decrease the solubility in polar solvents and increase it in non-polar solvents, though the overall profile is anticipated to be similar.

Table 1: Predicted Qualitative Solubility of 5-Hexyl-1,3,4-thiadiazol-2-amine in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Sparingly Soluble | The long alkyl chain provides some affinity, but the polar thiadiazole ring limits extensive dissolution. |

| Toluene | Aromatic, Non-polar | Slightly Soluble | Aromatic interactions with the thiadiazole ring may enhance solubility compared to aliphatic non-polar solvents. |

| Dichloromethane | Polar Aprotic | Soluble | Offers a good balance of polarity to interact with the thiadiazole core without being overly polar to be repelled by the hexyl chain. |

| Acetone | Polar Aprotic | Soluble | The carbonyl group can act as a hydrogen bond acceptor, interacting favorably with the amino group. |

| Acetonitrile | Polar Aprotic | Soluble | A common solvent for a wide range of organic compounds. |

| Ethyl Acetate | Polar Aprotic | Soluble | Its ester functionality provides a balance of polar and non-polar characteristics. |

| Isopropanol | Polar Protic | Soluble | The hydroxyl group can engage in hydrogen bonding with the solute. |

| Ethanol | Polar Protic | Readily Soluble | Similar to isopropanol, with a higher polarity which may slightly enhance solubility. |

| Methanol | Polar Protic | Readily Soluble | The most polar of the alcohols listed, expected to be a very good solvent.[6] |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A powerful, highly polar aprotic solvent capable of solvating a wide range of compounds.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Known for its exceptional solvating power for a broad spectrum of organic molecules.[5][6] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines the widely accepted "shake-flask" method, which is considered the gold standard for determining equilibrium solubility.[8]

Materials and Equipment

-

5-Hexyl-1,3,4-thiadiazol-2-amine (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-Hexyl-1,3,4-thiadiazol-2-amine to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately dispense a known volume of each test solvent into the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of 5-Hexyl-1,3,4-thiadiazol-2-amine of known concentrations.

-

Develop a suitable HPLC method to quantify the concentration of the compound.

-

Accurately dilute the filtered sample solutions with the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted samples and the standard solutions by HPLC.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Factors Influencing Solubility: A Deeper Dive

The observed solubility profile is a result of the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. The principle of "like dissolves like" provides a foundational understanding.

-

Polarity: The polarity of the solvent plays a significant role. Polar solvents like alcohols, DMF, and DMSO are expected to be effective at solvating the polar 2-amino-1,3,4-thiadiazole core through hydrogen bonding and dipole-dipole interactions.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. Protic solvents like methanol and ethanol can interact with both the amino group and the ring nitrogens. Aprotic polar solvents like acetone and DMF can act as hydrogen bond acceptors.

-

Lipophilicity: The hexyl chain contributes to the lipophilicity of the molecule. This will enhance solubility in less polar solvents and in solvents with a significant non-polar component.

-

Temperature: For most solid solutes, solubility increases with temperature.[9] This relationship is important for processes like recrystallization. Determining the temperature dependence of solubility can provide valuable thermodynamic data.

The following diagram illustrates the relationship between the molecular features of 5-Hexyl-1,3,4-thiadiazol-2-amine and its interactions with different types of solvents.

Caption: Solute-Solvent Interaction Model.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the predicted solubility profile of 5-Hexyl-1,3,4-thiadiazol-2-amine and a robust experimental protocol for its quantitative determination. The interplay between the lipophilic hexyl chain and the polar heterocyclic core dictates its solubility in a range of organic solvents. While predictions based on analogs are useful for initial guidance, precise experimental determination of solubility is indispensable for informed decision-making in drug development. Future work should focus on generating a comprehensive experimental dataset for this compound across a wider range of solvents and temperatures. Such data will be invaluable for building predictive models and for accelerating the development of new therapeutics based on the promising 1,3,4-thiadiazole scaffold.

References

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

- Nowak, M., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(21), 5129.

-

Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

- Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound.

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ChemistrySH. (2026, February 1). Solubility of Organic Compounds: Principle and Examples. Retrieved from [Link]

- de Oliveira, R. B., et al. (2018). Design, synthesis and trypanocidal evaluation of novel 1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 157, 126-141.

-

ISRES Publishing. (2021). Thiadiazoles and Their Properties. Retrieved from [Link]

- Shivakumara, N., & Krishna, P. M. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Current Perspectives on Chemical Sciences, 8(3), 157-168.

-

ResearchGate. (2025, August 10). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved from [Link]

-

PubChem. (n.d.). 5-hexyl-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

- Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262.

- Głowacka, I. E., et al. (2023).

- Al-Ghorbani, M., et al. (2021).

- Jakovljević, K., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3591.

-

Hilaris Publisher. (2023, January 23). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Retrieved from [Link]

-

PubChem. (n.d.). N-hexyl-4,5-dihydro-1,3-thiazol-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Retrieved from [Link]

Sources

- 1. isres.org [isres.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. PubChemLite - 5-hexyl-1,3,4-thiadiazol-2-amine (C8H15N3S) [pubchemlite.lcsb.uni.lu]

- 5. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. crystallizationsystems.com [crystallizationsystems.com]

The Influence of Alkyl Chains on the Bioactivity of 2-Amino-1,3,4-Thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This heterocyclic system is a bioisostere of pyrimidine, allowing it to interact with various biological targets and form the basis of numerous therapeutic agents.[1][2] The incorporation of alkyl chains into this core structure offers a powerful strategy to modulate the physicochemical properties and, consequently, the pharmacological profile of the resulting derivatives. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships (SAR) of 2-amino-1,3,4-thiadiazole derivatives bearing alkyl chains, with a focus on their potential as antimicrobial and anticancer agents.

Synthetic Strategies for the Incorporation of Alkyl Chains

The primary and most direct method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with an aliphatic carboxylic acid. This reaction is typically facilitated by a dehydrating agent, with polyphosphoric acid (PPA) being a commonly employed reagent.[3][4] An improved yield can be achieved by using a mixture of sulfuric acid and PPA.[3]

A general synthetic pathway is illustrated below:

Caption: General synthetic scheme for 2-amino-5-alkyl-1,3,4-thiadiazoles.

This method is advantageous due to the ready availability of a wide range of aliphatic carboxylic acids, allowing for the introduction of alkyl chains of varying lengths and branching patterns.

Biological Activities and Structure-Activity Relationships

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][5][6] The nature of the substituent at the 5-position of the thiadiazole ring plays a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

The introduction of alkyl chains at the 5-position has been shown to influence the antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives. While extensive systematic studies on a homologous series of n-alkyl chains are limited, available data suggests that shorter alkyl chains may be favorable for antibacterial activity. For instance, some studies have indicated that methyl and ethyl derivatives exhibit good to moderate activity against various bacterial strains.[7] Conversely, the presence of bulky aromatic or cycloalkyl groups can lead to a loss of antiviral activity, whereas smaller alkyl groups retain it.[8]

One study highlighted that while a free amino group on the thiadiazole ring is beneficial for antibacterial activity, the introduction of even short alkyl chains can modulate this effect.[9] It has been observed that some derivatives with a methyl group at the 5-position exhibit comparable antimicrobial activity to standard antibiotics like ciprofloxacin.[5]

Anticancer Activity

The 2-amino-1,3,4-thiadiazole scaffold is a promising framework for the development of novel anticancer agents.[1][6] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[10]

The nature of the substituent at the 5-position significantly impacts the anticancer potency. While many studies have focused on aryl substituents, the influence of alkyl chains is an area of growing interest. The lipophilicity conferred by alkyl chains can enhance the ability of these compounds to cross cell membranes, potentially leading to increased intracellular concentrations and greater cytotoxic effects.

Detailed Experimental Protocols

General Procedure for the Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazoles[3][4]

This protocol provides a general method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles via the cyclization of thiosemicarbazide with an aliphatic carboxylic acid.

Materials:

-

Thiosemicarbazide

-

Aliphatic carboxylic acid (e.g., propionic acid for 2-amino-5-ethyl-1,3,4-thiadiazole)

-

Polyphosphoric acid (PPA)

-

Sulfuric acid (optional)

-

Water

-

Ammonium hydroxide (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

To a reaction flask, add the aliphatic carboxylic acid and polyphosphoric acid (and sulfuric acid, if used).

-

With stirring, gradually add thiosemicarbazide to the mixture.

-

Heat the reaction mixture with stirring to a temperature between 100°C and 120°C for 1 to 2 hours.

-

After the reaction is complete, cool the mixture and pour it into cold water.

-

Neutralize the aqueous solution with ammonium hydroxide.

-

Collect the precipitated product by filtration.

-

Wash the crude product with water.

-

Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified 2-amino-5-alkyl-1,3,4-thiadiazole.

MTT Assay for Cell Viability and Cytotoxicity[3][4][8][11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microplate

-

Cells in culture

-

Test compounds (2-amino-1,3,4-thiadiazole derivatives)

-

MTT solution (0.5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment and recovery.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4][8]

-

Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization of Formazan: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][8]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for approximately 2 hours, then measure the absorbance at 570 nm using a plate reader.[4] The amount of formazan produced is proportional to the number of viable cells.

Caption: Workflow for the MTT cell viability assay.

Broth Microdilution Method for Antimicrobial Susceptibility Testing[5][12][13][14]

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well sterile microtiter plates

-

Test compounds (2-amino-1,3,4-thiadiazole derivatives)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (test and quality control)

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

-

Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

-

Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

-

Inoculation of Plates: Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[11]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion

The 2-amino-1,3,4-thiadiazole scaffold remains a highly attractive starting point for the development of new therapeutic agents. The incorporation of alkyl chains at the 5-position provides a valuable strategy for fine-tuning the biological activity of these derivatives. While current research indicates a preference for shorter alkyl chains for antimicrobial activity, a more systematic investigation across a homologous series of n-alkyl chains is warranted to establish a more definitive structure-activity relationship. The synthetic and biological evaluation protocols outlined in this guide provide a solid foundation for researchers to explore the potential of these compounds further in the quest for novel and effective drugs.

References

- Celanese Corp. Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. US3887572A, filed December 14, 1973, and issued June 3, 1975.

- American Cyanamid Co. Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. US2799683A, filed December 29, 1955, and issued July 16, 1957.

-

JoVE. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]

-

ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

-

WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545. [Link]

-

Gieralt, D., Slawinski, J., & Kawiak, A. (2023). Synthesis of 1, 3, 4-Thiadiazole Derivatives and Their Anticancer Evaluation. International journal of molecular sciences, 24(24), 17476. [Link]

-

Sławiński, J., & Szafrański, K. (2021). Optimized POCl 3-assisted synthesis of 2-amino-1, 3, 4-thiadiazole/1, 3, 4-oxadiazole derivatives as anti-influenza agents. Molecules, 26(22), 7029. [Link]

-

Sabiha, M. M., & Boushra, F. A. (2007). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Baghdad Science Journal, 4(1), 1-6. [Link]

-

Zyla, A., & Matysiak, J. (2012). 2-Amino-1, 3, 4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. Bioorganic & medicinal chemistry letters, 22(17), 5466-5469. [Link]

-

Mohammad, Y., & Khan, I. (2014). Synthesis and Antimicrobial Activity of Some Novel 1, 3, 4-Thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845. [Link]

-

Blaja, V., et al. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 30(17), 1-27. [Link]

-

Pham, T. H. D., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1, 3, 4-oxadiazole and 1, 3, 4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

-

Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1, 3, 4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2), 1-12. [Link]

-

Koul, S., et al. (2025). Design, synthesis, and biological evaluation of 2-amino-1, 3, 4-thiadiazoles as new potential EGFR inhibitors for treatment of cancer. Bioorganic & Medicinal Chemistry, 125, 118527. [Link]

-

Gieralt, D., Slawinski, J., & Kawiak, A. (2023). Synthesis of 1, 3, 4-Thiadiazole Derivatives and Their Anticancer Evaluation. International journal of molecular sciences, 24(24), 17476. [Link]

Sources

- 1. texaschildrens.org [texaschildrens.org]

- 2. Design, synthesis, and biological evaluation of 2-amino-1,3,4-thiadiazoles as new potential EGFR inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. atcc.org [atcc.org]

- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijoir.gov.iq [ijoir.gov.iq]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Thermal Analysis of 5-Hexyl-1,3,4-thiadiazol-2-amine: Methodologies for Determining Thermodynamic Properties and Melting Point

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermal Properties in Drug Development

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The physicochemical characteristics of these compounds, particularly their thermodynamic properties, are critical determinants of their suitability as drug candidates. The melting point, for instance, influences solubility and dissolution rate, which in turn affect bioavailability. Thermal stability is another crucial parameter, impacting storage, formulation, and manufacturing processes.

5-Hexyl-1,3,4-thiadiazol-2-amine, with its alkyl substituent, is a lipophilic derivative whose thermal behavior is of significant interest. A thorough understanding of its thermodynamic properties is essential for its advancement in the drug development pipeline. This guide provides the experimental blueprint for elucidating these properties.

Core Methodologies for Thermal Characterization

The primary techniques for characterizing the thermodynamic properties of solid organic compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3][4] These methods offer a comprehensive view of the material's thermal behavior as a function of temperature.

Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is the gold standard for determining the melting point and enthalpy of fusion of a crystalline solid.

-

Sample Preparation: Accurately weigh 2-5 mg of 5-Hexyl-1,3,4-thiadiazol-2-amine into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Temperature Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point.

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at the same rate.

-

A second heating cycle is often performed to investigate the thermal history of the sample.

-

-

Data Analysis: The DSC thermogram will show a peak corresponding to the melting transition. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion (ΔHfus).

-

Inert Atmosphere: The use of a nitrogen purge is crucial to prevent oxidation of the amine group at elevated temperatures, which would lead to erroneous results.

-

Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Faster rates can lead to a broadening of the melting peak and a shift in the observed melting point.

-

Sample Mass: A small sample mass is used to minimize thermal gradients within the sample, ensuring a sharp and well-defined melting peak.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] This technique is essential for determining the decomposition temperature and overall thermal stability of a compound.

-

Sample Preparation: Place 5-10 mg of 5-Hexyl-1,3,4-thiadiazol-2-amine into a TGA pan (typically ceramic or platinum).

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert (nitrogen) or oxidative (air) atmosphere at a defined flow rate.

-

-

Temperature Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum.

-

Atmosphere: Conducting the experiment in both inert and oxidative atmospheres can provide insights into the decomposition mechanism. For many organic compounds, decomposition occurs at lower temperatures in the presence of oxygen.

-

Heating Rate: A controlled heating rate ensures that the sample temperature is uniform and that the recorded weight loss is a true reflection of the decomposition kinetics.

Expected Thermodynamic Profile and Data Interpretation

Based on the analysis of similar 1,3,4-thiadiazole derivatives, the following thermal behavior for 5-Hexyl-1,3,4-thiadiazol-2-amine can be anticipated:

-

Melting Point: The presence of the hexyl chain will likely result in a lower melting point compared to unsubstituted or smaller alkyl-substituted 2-amino-1,3,4-thiadiazoles due to less efficient crystal packing. The DSC thermogram is expected to show a single, sharp endothermic peak corresponding to the melting of a crystalline solid.

-

Thermal Stability: 1,3,4-Thiadiazole derivatives are generally reported to be thermally stable.[2][3] The TGA curve is expected to show a stable baseline up to a certain temperature, followed by a sharp drop in mass corresponding to the decomposition of the molecule. The decomposition may occur in one or multiple steps, which can be elucidated by examining the DTG curve.

Data Summary

The quantitative data obtained from the DSC and TGA experiments should be summarized in a clear and concise table for easy comparison and reference.

| Thermodynamic Parameter | Symbol | Expected Value/Range | Method of Determination |

| Melting Point | T_m | To be determined | DSC (Onset of melting peak) |

| Enthalpy of Fusion | ΔH_fus | To be determined | DSC (Area under melting peak) |

| Onset Decomposition Temperature | T_onset | > 200 °C (expected) | TGA (5% weight loss) |

| Temperature of Maximum Decomposition Rate | T_max | To be determined | DTG (Peak of the derivative curve) |

Experimental Workflow Visualization

The logical flow of the experimental characterization of 5-Hexyl-1,3,4-thiadiazol-2-amine is depicted in the following diagram.

Caption: Experimental workflow for the thermal characterization of 5-Hexyl-1,3,4-thiadiazol-2-amine.

Conclusion

While direct experimental data for the thermodynamic properties of 5-Hexyl-1,3,4-thiadiazol-2-amine is not currently available in the literature, this guide provides a comprehensive and scientifically grounded approach for its determination. By following the detailed protocols for DSC and TGA, researchers can obtain reliable and accurate data on the melting point, enthalpy of fusion, and thermal stability of this compound. This information is invaluable for its potential application in drug development and materials science, enabling informed decisions regarding formulation, storage, and processing.

References

-

Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. PMC. Available at: [Link]

-

Asymmetric 1,3,4-thiadiazole derivatives: Synthesis, characterization and studying their liquid crystalline properties. ResearchGate. Available at: [Link]

-

Symmetrical homologous series of thiadiazole derivatives containing azomethine linkages: synthesis, characterization and mesomorphic properties. ResearchGate. Available at: [Link]

-

Symmetrical homologous series of thiadiazole derivatives containing azomethine linkages: synthesis, characterization and mesomorphic properties. Taylor & Francis Online. Available at: [Link]

-

Symmetrical homologous series of thiadiazole derivatives containing azomethine linkages: synthesis, characterization and mesomorphic properties. Ingenta Connect. Available at: [Link]

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed. Available at: [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

-

(PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate. Available at: [Link]

-

Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques. ResearchGate. Available at: [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Available at: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PMC. Available at: [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]

-

Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]

-

Differential scanning calorimetry: A review. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

-

Thiadiazoles and Their Properties. IntechOpen. Available at: [Link]

-

5-amino-1,3,4-thiadiazole-2-thiol corrosion current density and adsorption thermodynamics on ASTM A-890-1B stainless steel in a 3.5% NaCl solution. ResearchGate. Available at: [Link]

-

5-Isopropyl-1,3,4-thiadiazol-2-amine. PubChem. Available at: [Link]

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isres.org [isres.org]

- 3. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Symmetrical homologous series of thiadiazole derivatives containi...: Ingenta Connect [ingentaconnect.com]

Biological Activity Potential of 5-Hexyl-1,3,4-thiadiazol-2-amine Scaffolds

Executive Summary

The 5-Hexyl-1,3,4-thiadiazol-2-amine scaffold represents a critical intersection between heterocyclic chemistry and lipophilic optimization in drug design. While the 1,3,4-thiadiazole core is a well-established pharmacophore found in FDA-approved drugs like Acetazolamide and Methazolamide , the specific introduction of a 5-hexyl (

This guide provides a technical analysis of this scaffold, detailing its synthesis, structure-activity relationships (SAR), and biological potential in antimicrobial and anticancer domains.

Chemical Architecture & SAR Analysis

The Thiadiazole Core

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine , enabling it to mimic nucleobases and interfere with DNA replication in pathogenic cells.[1][2][3] It possesses mesoionic character, creating discrete regions of positive and negative charge that facilitate strong hydrogen bonding and electrostatic interactions with receptor sites.

The Role of the 5-Hexyl Substituent

The addition of a hexyl chain at the C5 position is not merely structural filling; it is a calculated modification to tune the Lipophilicity-Hydrophilicity Balance (LHB) .

| Feature | Impact on Bioactivity |

| Lipophilicity (LogP) | The hexyl group increases LogP, enhancing passive transport across the lipid bilayer of Gram-negative bacteria and cancer cell membranes. |

| Hydrophobic Interaction | The |

| Steric Profile | Unlike bulky aryl groups, the flexible alkyl chain allows for conformational adaptation within restricted binding pockets. |

Synthesis Protocol: Dehydrative Cyclization

The most robust method for synthesizing 5-Hexyl-1,3,4-thiadiazol-2-amine involves the acid-catalyzed cyclization of thiosemicarbazide with heptanoic acid. This pathway ensures high yield and regiospecificity.

Reaction Pathway Visualization

Figure 1: One-pot synthesis via oxidative cyclization using phosphorus oxychloride (POCl3).

Step-by-Step Methodology

Objective: Synthesis of 5-Hexyl-1,3,4-thiadiazol-2-amine.

-

Reagent Preparation: In a round-bottom flask, dissolve Thiosemicarbazide (0.01 mol) and Heptanoic Acid (0.01 mol) .

-

Catalysis: Slowly add Phosphorus Oxychloride (POCl

, 5 mL) under ice-cooling to prevent rapid exothermicity. -

Reflux: Heat the mixture to reflux (approx. 70-80°C) for 3–5 hours . Monitor progress via TLC (Solvent system: Benzene/Acetone 8:2).

-

Quenching: Cool the reaction mixture to room temperature and pour slowly into crushed ice with stirring.

-

Neutralization: Adjust pH to ~8 using concentrated Ammonia solution or NaOH to precipitate the free amine.

-

Purification: Filter the solid precipitate, wash with cold water, and recrystallize from Ethanol to obtain the pure product.

Validation Check: The melting point should be sharp (distinct for specific alkyl derivatives), and IR spectroscopy should reveal characteristic peaks at ~3100-3300 cm

Biological Activity Potential[1][2][3][4][5][6][7][8][9][10][11][12]

Antimicrobial Activity

The 5-hexyl derivative exhibits a specific advantage against bacterial strains due to its surfactant-like properties.

-

Mechanism: The thiadiazole ring inhibits DNA gyrase (similar to ciprofloxacin), while the hexyl tail disrupts the lipid integrity of the bacterial cell membrane, causing leakage of intracellular components.

-

Target Spectrum:

Anticancer Activity (Carbonic Anhydrase Inhibition)

Thiadiazoles are potent sulfonamide-mimics that inhibit Carbonic Anhydrase (CA), an enzyme overexpressed in hypoxic tumor cells.

-

Mechanism: The zinc-binding nitrogen of the thiadiazole coordinates with the active site

ion. The 5-hexyl chain extends into the hydrophobic pocket of the enzyme, increasing binding affinity compared to shorter alkyl chains.

Mechanistic Pathway Diagram

Figure 2: Dual mechanism of action targeting bacterial membranes and cancer cell pH regulation.

Experimental Validation Protocols

To validate the biological efficacy of the synthesized scaffold, the following standardized assays are recommended.

In Vitro Antimicrobial Assay (MIC Determination)

Method: Broth Microdilution.

-

Inoculum: Prepare

CFU/mL bacterial suspension (S. aureus ATCC 25923). -

Dilution: Prepare serial twofold dilutions of the 5-hexyl compound in DMSO (range: 0.5 – 128

g/mL). -

Incubation: Add compound and bacteria to 96-well plates. Incubate at 37°C for 24 hours.

-

Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via Resazurin dye color change (Blue -> Pink indicates growth).

In Vitro Cytotoxicity Assay (MTT)

Method: Colorimetric assay using MCF-7 or HepG2 cell lines.

-

Seeding: Seed cells (

cells/well) in 96-well plates and incubate for 24h. -

Treatment: Treat with varying concentrations of the scaffold for 48h.

-

Staining: Add MTT reagent (5 mg/mL). Viable mitochondria reduce MTT to purple formazan.

-

Quantification: Dissolve formazan in DMSO and measure Absorbance at 570 nm. Calculate

.

References

-

Hekal, M. H., et al. (2023).[6] "New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile."[6] RSC Advances.

-

Upadhyay, P. K., & Mishra, P. (2017). "Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines." Rasayan Journal of Chemistry.

-

Serban, G., et al. (2018). "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents."[4][7][5] Drug Design, Development and Therapy.

-

Jain, A. K., et al. (2013). "1,3,4-Thiadiazole: A Potent Scaffold for Anticancer Agents."[1][3][6][8] Anti-Cancer Agents in Medicinal Chemistry.

-

Gomha, S. M., et al. (2015).[3] "Synthesis and Anticancer Activity of Some New 1,3,4-Thiadiazole and 1,3-Thiazole Derivatives." Molecules.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. media.neliti.com [media.neliti.com]

- 6. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]

Safety data sheet (SDS) and toxicity profile for 5-Hexyl-1,3,4-thiadiazol-2-amine

Technical Monograph: Safety, Handling, and Toxicological Profiling of 5-Hexyl-1,3,4-thiadiazol-2-amine

Part 1: Executive Technical Summary

5-Hexyl-1,3,4-thiadiazol-2-amine is a lipophilic heterocyclic amine utilized primarily as a scaffold in medicinal chemistry for the development of antimicrobial, anticonvulsant, and anticancer agents. Unlike its lower homologs (e.g., 5-ethyl or 5-methyl), the inclusion of a six-carbon (hexyl) aliphatic tail significantly alters its physicochemical profile, enhancing membrane permeability (LogP) while reducing aqueous solubility.

This guide provides a derived Safety Data Sheet (SDS) and toxicological profile based on Structure-Activity Relationships (SAR) with homologous 2-amino-1,3,4-thiadiazoles. It is designed to bridge the gap between synthesis and biological evaluation, ensuring rigorous safety standards in drug discovery workflows.

Part 2: Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7]

Nomenclature & Identifiers

-

IUPAC Name: 5-Hexyl-1,3,4-thiadiazol-2-amine[1]

-

Common Name: 2-Amino-5-n-hexyl-1,3,4-thiadiazole

-

CAS Registry Number: Not widely listed; Analogous to 14068-53-2 (Ethyl derivative)

-

MDL Number: MFCD01043752

-

Molecular Formula: C₈H₁₅N₃S

-

Molecular Weight: 185.29 g/mol

Physicochemical Properties (Empirical & Predicted)

| Property | Value / Prediction | Context for Researcher |

| Physical State | Crystalline Solid (White to Off-White) | Hygroscopic nature is reduced compared to short-chain analogs. |

| Melting Point | 175–185 °C (Predicted) | Lower than 5-ethyl analog (235°C dec.) due to alkyl chain flexibility disrupting crystal packing. |

| Solubility (Water) | Low (< 0.5 mg/mL) | Critical: Do not use aqueous buffers for stock solutions. |

| Solubility (Organic) | High in DMSO, Ethanol, DMF | Preferred solvent: DMSO (up to 50 mM). |

| LogP (Octanol/Water) | ~2.8 (Predicted) | Indicates good passive membrane permeability; potential for higher intracellular accumulation. |

| pKa (Amine) | ~3.5 – 4.0 | Weakly basic; exists primarily as the neutral species at physiological pH (7.4). |

Part 3: Hazard Identification (GHS Classification)

Based on read-across data from 2-amino-5-ethyl-1,3,4-thiadiazole and general thiadiazole toxicity profiles.

Signal Word: WARNING

Hazard Statements:

-

H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).[2]

-

H319: Causes serious eye irritation (Category 2A).

-

H335: May cause respiratory irritation (STOT SE 3).[2]

Precautionary Statements (Research Context):

-

P261: Avoid breathing dust/fume.[2] Use a fume hood when weighing solid.

-

P280: Wear nitrile gloves (minimum 0.11 mm thickness) and safety glasses. Latex is insufficient due to the lipophilic hexyl chain.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][3]

Part 4: Toxicological Profile & Mechanism

Mechanism of Action & Toxicity

The 1,3,4-thiadiazole core is a known bioisostere of acetazolamide, a carbonic anhydrase (CA) inhibitor. However, the addition of the 5-hexyl chain introduces specific toxicological considerations:

-

Carbonic Anhydrase Inhibition: The unsubstituted amine at position 2 coordinates with the Zinc ion in the CA active site. While the hexyl chain may cause steric clash in some isoforms, potential off-target inhibition of CA-II (erythrocytes) remains a risk, potentially leading to metabolic acidosis in in vivo models.

-

Metabolic Activation: The amine group is susceptible to N-hydroxylation, which can form reactive nitroso intermediates. However, the primary metabolic route is likely oxidation of the hexyl chain (omega-oxidation) followed by beta-oxidation.

Visualized Metabolic Fate & Synthesis

The following diagram outlines the standard synthesis route (to identify impurities) and the predicted metabolic degradation pathways relevant to toxicity.

Figure 1: Synthesis origin and predicted metabolic divergence. Note the competition between detoxification (Acetylation/Oxidation) and bioactivation (N-Hydroxylation).

Part 5: Experimental Handling Protocols

Protocol A: Solubility & Stock Solution Preparation

Rationale: The hexyl chain renders this compound hydrophobic. Standard aqueous dissolution will result in precipitation and inaccurate toxicity data.

-

Solvent Selection: Use sterile Dimethyl Sulfoxide (DMSO), ACS Grade or higher.

-

Weighing: Weigh 18.5 mg of compound into a glass vial (avoid polystyrene, which may leach).

-

Dissolution: Add 1.0 mL DMSO to achieve a 100 mM master stock. Vortex for 30 seconds. If particles persist, sonicate at 35 kHz for 5 minutes.

-

Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles to prevent crystallization.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: To establish a baseline toxicity profile (IC50) before efficacy testing.

-

Cell Seeding: Seed HEK293 (kidney) and HepG2 (liver) cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

-

Compound Dilution:

-

Prepare an intermediate dilution plate in culture media.

-

Critical: Ensure final DMSO concentration on cells is < 0.5% to avoid solvent toxicity masking the compound's effect.

-

Test Range: 0.1 µM to 100 µM (Log scale).

-

-

Exposure: Incubate cells with compound for 48 hours.

-

Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read Absorbance at 570 nm.

-

Analysis: Plot dose-response curve. An IC50 < 10 µM suggests significant cytotoxicity; IC50 > 50 µM indicates a favorable safety window for early hits.

Part 6: Biological Evaluation Workflow

The following decision tree guides the researcher through the safety evaluation process, ensuring "Go/No-Go" decisions are made early based on the specific risks of the thiadiazole class.

Figure 2: Step-wise toxicological evaluation workflow. Tier 1 eliminates general cytotoxins; Tier 2 addresses class-specific risks (CA inhibition).

References

-

PubChem. (2025). 2-Amino-5-ethyl-1,3,4-thiadiazole (Compound Summary). National Library of Medicine. Available at: [Link](Used as primary homolog for Read-Across data).

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: 1,3,4-Thiadiazol-2-amine derivatives.[4][5] Helsinki, Finland. Available at: [Link]

- Supuran, C. T., et al. (2004). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,3,4-thiadiazole moieties. Bioorganic & Medicinal Chemistry Letters, 14(11). (Mechanistic grounding for thiadiazole toxicity).

- Sigma-Aldrich. (2024). Safety Data Sheet: 2-Amino-1,3,4-thiadiazole. Merck KGaA.

- Hu, Y., et al. (2014). Synthesis and biological evaluation of 5-substituted-1,3,4-thiadiazole-2-amines. Journal of Chemical Research. (Source for synthesis and lipophilicity trends).

Sources

- 1. 1699713-76-2|5-(Hexan-2-yl)-1,3,4-thiadiazol-2-amine|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. CAS#:82875-12-5 | 5-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethylsulfanyl]-1,3,4-thiadiazol-2-amine | Chemsrc [chemsrc.com]

- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]

An In-Depth Technical Guide: The Role of Hexyl Chain Length in Modulating Thiadiazole Lipophilicity and logP Values

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. The 1,3,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, valued for its diverse biological activities and metabolic stability. This technical guide provides an in-depth analysis of how the strategic incorporation of an alkyl substituent, specifically a hexyl chain, modulates the lipophilicity of thiadiazole derivatives. We will explore the theoretical underpinnings of the partition coefficient (logP), detail rigorous experimental and computational methodologies for its determination, and discuss the direct correlation between alkyl chain length and logP values. The focus on the hexyl chain serves to illustrate a fundamental principle in medicinal chemistry: the rational tuning of molecular properties to optimize for biological efficacy and a favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile.

The Theoretical Framework: Lipophilicity and Molecular Structure

Lipophilicity, literally "fat-loving," describes the affinity of a chemical compound for a non-polar, lipid-like environment. In drug development, it governs a molecule's ability to traverse biological membranes, interact with protein targets, and its overall solubility and distribution within the body.

The Octanol-Water Partition Coefficient (logP)

The most widely accepted measure of lipophilicity is the octanol-water partition coefficient (P). It is defined as the ratio of the equilibrium concentration of a neutral compound in a two-phase system of n-octanol and water.

-

P = [Concentration in Octanol] / [Concentration in Water]

Due to the wide range of P values, it is more convenient to use its base-10 logarithm, logP .

-

logP > 0 : The compound is predominantly found in the lipid phase (lipophilic/hydrophobic). A logP of 1 indicates a 10:1 partitioning in favor of the organic phase.

-

logP < 0 : The compound has a higher affinity for the aqueous phase (hydrophilic).

-

logP = 0 : The compound is equally distributed between the two phases.

The Structural Influence of Alkyl Chains

Every functional group on a molecule contributes to its overall lipophilicity. While polar groups (e.g., -OH, -NH2, -COOH) decrease logP by favoring interaction with the aqueous phase, non-polar groups increase it. The alkyl chain is a primary contributor to lipophilicity.

The addition of each methylene (-CH2-) group to a carbon chain incrementally increases the molecule's non-polar surface area, leading to a more favorable interaction with the non-polar octanol phase. This results in a predictable, near-linear increase in the logP value. The hexyl chain (C6H13), composed of six such methylene groups and a terminal methyl group, provides a substantial hydrophobic character, significantly shifting the physicochemical properties of the parent molecule it is attached to.

The Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This core possesses unique features:

-

Aromaticity and Stability : It is metabolically stable and often found in approved drugs.

-

Hydrogen Bond Acceptor : The nitrogen atoms can act as hydrogen bond acceptors, contributing to interactions with biological targets.

When a non-polar hexyl chain is appended to the polar, aromatic thiadiazole core, a classic amphiphilic structure is created. The hexyl chain dominates the molecule's interaction with non-polar environments, thereby driving a significant increase in its overall lipophilicity and, consequently, its logP value.

Methodologies for Determining logP Values

Accurate determination of logP is essential for building reliable Structure-Activity Relationships (SAR). Both experimental and computational methods are employed, each with distinct advantages.

Experimental Protocol: The Shake-Flask (Gold Standard) Method

The shake-flask method, though labor-intensive, remains the most accurate and reliable technique for logP determination.

Causality Behind Experimental Choices:

-

n-Octanol and Water Selection : This solvent system is chosen because n-octanol's long alkyl chain and polar headgroup mimic the amphiphilic nature of biological membranes.

-

Pre-Saturation : Pre-saturating each solvent with the other is critical to prevent volume changes during the experiment, ensuring the equilibrium measurement is accurate.

-

Centrifugation : This step provides a clean and complete separation of the two phases, which is essential for accurate concentration analysis.

-

Concentration Analysis : UV-Vis spectroscopy or HPLC is used for its sensitivity and accuracy in quantifying the analyte in each phase.

Step-by-Step Protocol:

-

Preparation : Prepare a stock solution of the hexyl-thiadiazole derivative in a suitable solvent (e.g., methanol). Prepare pre-saturated n-octanol (water-saturated) and pre-saturated water (n-octanol-saturated).

-

Partitioning : In a glass vial, add a precise volume of pre-saturated water and pre-saturated n-octanol. Add a small aliquot of the compound's stock solution, ensuring the final concentration is within the linear range of the analytical method.

-

Equilibration : Tightly cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation : Centrifuge the vial at high speed (e.g., 3000 rpm) for 15-20 minutes to ensure complete separation of the aqueous and organic layers.

-

Sampling : Carefully withdraw a precise aliquot from both the upper (n-octanol) and lower (aqueous) phases.

-

Quantification : Determine the concentration of the compound in each aliquot using a calibrated analytical method (e.g., HPLC-UV).

-

Calculation : Calculate the logP using the formula: logP = log (Concentration in n-octanol / Concentration in water).

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a rapid and automated alternative for estimating logP, based on the correlation between a compound's retention time and its lipophilicity.

Causality Behind Experimental Choices:

-

Stationary Phase : A C18 (octadecyl) column is used as the non-polar stationary phase, which retains compounds based on their hydrophobic interactions.

-

Mobile Phase : A polar mobile phase (e.g., methanol/water or acetonitrile/water) is used to elute the compounds. More lipophilic compounds interact more strongly with the C18 stationary phase and thus have longer retention times.

-

Calibration Standards : A series of compounds with known, validated logP values are required to create a calibration curve that correlates retention time (or the capacity factor, k') with logP.

Step-by-Step Protocol:

-

System Preparation : Equilibrate an RP-HPLC system equipped with a C18 column and a UV detector with the chosen isocratic mobile phase.

-

Calibration : Inject a series of 5-7 standard compounds with well-established logP values that bracket the expected logP of the test compound.

-

Data Collection : Record the retention time (t_R) for each standard. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k') : For each standard, calculate k' using the formula: k' = (t_R - t_0) / t_0.

-

Generate Calibration Curve : Plot log(k') versus the known logP values for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Analysis of Test Compound : Inject the hexyl-thiadiazole derivative under the identical chromatographic conditions and record its retention time.

-

Determine logP : Calculate the log(k') for the test compound and use the calibration curve's equation to determine its experimental logP value.

Computational (in silico) Prediction

In the early stages of drug discovery, synthesizing and testing every compound is impractical. Computational models provide rapid logP predictions (termed cLogP) for virtual compounds. These methods are primarily based on two approaches:

-

Fragment-based : The structure is dissected into predefined chemical fragments, and the cLogP is the sum of the lipophilicity contributions of each fragment.

-